An In-depth Technical Guide to 4-Iodo-7-Azaindole: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 4-Iodo-7-Azaindole: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a valuable scaffold in drug discovery. The presence of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to 4-Iodo-7-azaindole.
Chemical Properties and Structure
4-Iodo-7-azaindole is a yellow to light brown crystalline solid.[1][2] It is sparingly soluble in water and is typically stored under an inert atmosphere at low temperatures (2-8 °C) to ensure its stability.[2] The azaindole core, a fusion of a pyridine and a pyrrole ring, confers unique electronic properties and hydrogen bonding capabilities to the molecule, influencing its reactivity and biological activity.[3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [3] |
| Molecular Weight | 244.035 g/mol | [3] |
| Appearance | Light brown to yellow solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Predicted) | 13.08 ± 0.40 | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Structural Information
As of the latest literature review, a specific single-crystal X-ray diffraction study for 4-Iodo-7-azaindole has not been reported. However, crystallographic studies of other substituted 7-azaindoles, such as 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, reveal a planar heterocyclic core, which is a result of aromatic conjugation.[4] The bond lengths within the azaindole ring are indicative of delocalized π-electrons.[4] It is highly probable that 4-Iodo-7-azaindole adopts a similar planar structure.
Experimental Protocols
The synthetic utility of 4-Iodo-7-azaindole is significant, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and subsequent functionalization.
Synthesis of 4-Iodo-7-azaindole
A common method for the synthesis of 4-Iodo-7-azaindole involves a halogen exchange reaction starting from 4-chloro-7-azaindole.[5]
Reaction Scheme:
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole)
-
Sodium Iodide (NaI)
-
Acetyl Chloride
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
10% Potassium Carbonate (K₂CO₃) aqueous solution
-
10% Sodium Bisulfite aqueous solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Iodination and Acetylation:
-
To a stirred mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium iodide (2.0 eq) in anhydrous acetonitrile, slowly add acetyl chloride (2.1 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the acetonitrile by distillation under reduced pressure.
-
-
Work-up and Extraction:
-
To the residue, add 10% aqueous potassium carbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium bisulfite solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-iodo-7-azaindole.
-
-
Deacetylation (Hydrolysis):
-
Dissolve the crude product in a mixture of THF and 1 M aqueous NaOH solution.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting brown solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization from a suitable solvent like acetonitrile can be performed for further purification to yield pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in 4-Iodo-7-azaindole serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-iodo-7-azaindole and an organoboron compound.
General Reaction Scheme:
Materials:
-
4-Iodo-7-azaindole (N-protected if necessary)
-
Aryl or Heteroaryl Boronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Toluene/Ethanol mixture or Dioxane/Water mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine N-protected 4-iodo-7-azaindole (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., toluene/ethanol, 1:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-substituted-7-azaindole.[6]
-
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-iodo-7-azaindole and a terminal alkyne.
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]
- 5. 4-IODO-7-AZAINDOLE | 319474-34-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
